Cyclopropane-1,1-dicarboxylic acid

Catalog No.
S567642
CAS No.
598-10-7
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropane-1,1-dicarboxylic acid

CAS Number

598-10-7

Product Name

Cyclopropane-1,1-dicarboxylic acid

IUPAC Name

cyclopropane-1,1-dicarboxylic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)

InChI Key

FDKLLWKMYAMLIF-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)O)C(=O)O

Synonyms

1-Carboxycyclopropanecarboxylic Acid; Ethylenemalonic Acid; NSC 626865;

Canonical SMILES

C1CC1(C(=O)O)C(=O)O

Inhibitor of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase

Synthesis of New Heterocyclic Derivatives

Preparation of Spiro-Cyclopropyl Metallocycles

Homoconjugate Addition of Nucleophiles to Cyclopropane-1,1-Dicarboxylate Derivatives

Preparation of Dimethyl Cyclopropane-1,1-Dicarboxylate

Cyclopropane-1,1-dicarboxylic acid, also known as 1,1-cyclopropanedicarboxylic acid, is a cyclopropyl derivative characterized by its two carboxyl groups attached to the first carbon of the cyclopropane ring. Its chemical formula is C₅H₆O₄, and it has a molecular weight of 130.10 g/mol. The compound is notable for its role as a pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients, including aminopentamide sulfate, montelukast, and ketorolac .

, including:

  • Decarboxylation: This reaction can lead to the formation of cyclopropane derivatives with fewer carboxyl groups.
  • Isomerization: The compound can isomerize under certain conditions, which may affect its reactivity and application in synthetic pathways .
  • Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds, enhancing its utility in organic synthesis .

While specific biological activities of cyclopropane-1,1-dicarboxylic acid are not extensively documented, its derivatives have shown potential pharmacological effects. For instance, compounds synthesized from cyclopropane-1,1-dicarboxylic acid have been explored for anti-inflammatory and analgesic properties due to their structural similarity to known therapeutic agents .

Several methods are employed for synthesizing cyclopropane-1,1-dicarboxylic acid:

  • Phase-Transfer Catalysis: A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid using concentrated alkali and phase-transfer catalysts has been reported .
  • Reaction with Malonic Acid: The compound can be prepared by reacting malonic acid with a 1,2-dihalogeno compound in the presence of an alcoholate .
  • Hydrolysis of Esters: Cyclopropane-1,1-dicarboxylic acid can also be synthesized through the hydrolysis of corresponding esters under acidic or basic conditions.

Cyclopropane-1,1-dicarboxylic acid serves multiple purposes:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the production of various pharmaceutical compounds such as aminopentamide sulfate and montelukast.
  • Synthesis of Heterocycles: Its derivatives are utilized in synthesizing new heterocyclic compounds containing thiadiazole and 1,2,4-triazole moieties .
  • Research

Research into the interactions of cyclopropane-1,1-dicarboxylic acid with other chemical entities has revealed insights into its reactivity patterns. Studies have focused on kinetic mechanisms and pathways involved in its reactions with various reagents . Such investigations are crucial for understanding how this compound can be effectively utilized in synthetic chemistry.

Cyclopropane-1,1-dicarboxylic acid shares similarities with several other compounds. Here are some comparable substances:

Compound NameStructure TypeUnique Features
Cyclobutane-1,1-dicarboxylic acidCyclobutane derivativeLarger ring size; different reactivity patterns
1-Cyanocyclopropanecarboxylic acidCyclopropane derivativeContains a cyano group; potential for different applications
2-HydroxybutanedinitrileDinitrileDifferent functional groups affecting reactivity
Diethyl malonateEsterCommon precursor for various dicarboxylic acids

Cyclopropane-1,1-dicarboxylic acid is unique due to its specific cyclopropyl structure combined with two carboxyl groups. This configuration influences its chemical reactivity and potential applications in pharmaceuticals compared to other similar compounds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

598-10-7

Wikipedia

1,1-Cyclopropanedicarboxylic acid

Dates

Modify: 2023-08-15

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